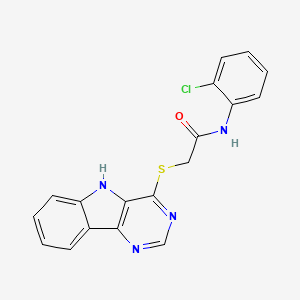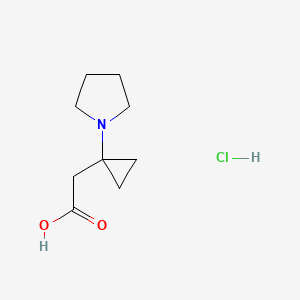
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is a member of the quinoline family and has a unique structure that makes it suitable for a wide range of applications.
Wirkmechanismus
The mechanism of action of N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine is not fully understood. However, it is believed to exert its effects by interacting with various cellular targets. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. In addition, it has also been found to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it has been found to inhibit cell proliferation and induce apoptosis. In addition, it has also been found to have potent antimicrobial activity against a wide range of bacteria and fungi. In agriculture, this compound has been found to have potent activity against a wide range of pests and is considered to be a safer alternative to traditional pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine in lab experiments include its potent activity against cancer cells, bacteria, and fungi. In addition, this compound has excellent fluorescence properties and can be used for imaging applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine. In medicine, this compound has shown promising results as an anticancer and antimicrobial agent. Further studies are needed to fully understand its mechanism of action and to optimize its use in clinical settings. In agriculture, this compound has shown potential as a safer alternative to traditional pesticides. Further studies are needed to evaluate its efficacy and safety in field settings. In materials science, this compound has shown potential as a fluorescent probe. Further studies are needed to optimize its properties for imaging applications.
Synthesemethoden
The synthesis of N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine involves the reaction of 4-ethylphenylamine with 6-methyl-2-chloroquinoline in the presence of a base. The resulting intermediate is then reacted with thiomorpholine-4-carbonyl chloride to form the final product. This synthesis method has been optimized to provide high yields of the compound and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential use as an antimicrobial agent. It has been found to have potent activity against a wide range of bacteria and fungi.
In agriculture, N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine has been studied for its potential use as a pesticide. It has been found to have potent activity against a wide range of pests and is considered to be a safer alternative to traditional pesticides.
In materials science, this compound has been studied for its potential use as a fluorescent probe. It has been found to have excellent fluorescence properties and can be used for imaging applications.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c19-12-6-2-4-8-14(12)22-15(24)9-25-18-17-16(20-10-21-18)11-5-1-3-7-13(11)23-17/h1-8,10,23H,9H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSCQZRLYAPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-6-methyl-2-(thiomorpholin-4-ylcarbonyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,4-Dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2682172.png)

![N-(2-fluorophenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2682177.png)

![2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2682180.png)


![1-{3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2682183.png)
![4-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2682184.png)

![4-[2-(Methylamino)ethyl]piperazin-2-one](/img/structure/B2682188.png)
![3-(2-(azepan-1-yl)-2-oxoethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2682190.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2682194.png)
![3-(4-Methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2682195.png)